molecular formula C7H10O4 B8421866 3-Acetoxycyclobutanecarboxylic acid

3-Acetoxycyclobutanecarboxylic acid

Cat. No.: B8421866
M. Wt: 158.15 g/mol
InChI Key: QEZICZWAXIUDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxycyclobutanecarboxylic acid is a specialty cyclobutane derivative designed for use as a key synthetic intermediate in advanced organic chemistry and drug discovery research. The molecule features a carboxylic acid group and a protected acetoxy functional group on a strained cyclobutane ring, making it a valuable bifunctional scaffold for constructing complex molecular architectures. Carboxylic acids are fundamental building blocks in organic synthesis, widely used in reactions such as amidation to form peptides and other important amides, and esterification to create novel polymers and fine chemicals . The strained nature of the cyclobutane ring can impart unique steric and electronic properties, which is of significant interest in medicinal chemistry for exploring novel pharmacophores and in materials science for developing polymers with specific characteristics. This compound is offered exclusively For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3-acetyloxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-4(8)11-6-2-5(3-6)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)

InChI Key

QEZICZWAXIUDFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Acetoxycyclobutanecarboxylic Acid and Its Structural Analogues

Strategies for Cyclobutane (B1203170) Ring Construction

The construction of the cyclobutane ring is a pivotal step in the synthesis of 3-acetoxycyclobutanecarboxylic acid and its analogues. Various strategies have been developed to achieve this, with cycloaddition reactions and rearrangement-based routes being among the most prominent.

Cycloaddition Reactions in Cyclobutane Formation

[2+2] cycloaddition reactions are the most common and primary method for synthesizing cyclobutanes. nih.govnih.gov These reactions involve the joining of two unsaturated molecules, typically alkenes, to form a four-membered ring. nih.govacs.org

Photochemical [2+2] Cycloaddition: This method often utilizes the irradiation of olefins with UV light to induce the formation of a cyclobutane ring. baranlab.orgacs.org The reaction can proceed via the triplet state of one of the reactants, often facilitated by sensitizers like acetone (B3395972) or benzophenone. baranlab.org For instance, the photochemical [2+2] cycloaddition of vinyl acetates to cyclohexenones has been used to construct substituted cyclobutane systems. cdnsciencepub.com This approach has been instrumental in the synthesis of various natural products. nih.gov

Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts, particularly copper(I) salts like CuOTf, can facilitate [2+2] photocycloaddition reactions, often allowing for direct excitation at longer wavelengths. acs.org These catalytic systems have proven effective in both intermolecular and intramolecular cycloadditions. acs.org Chiral catalysts can be employed to achieve enantioselective [2+2] cycloadditions, providing access to a wide range of enantiomerically enriched cyclobutanes. nih.gov For example, an intermolecular asymmetric [2+2] cycloaddition using a chiral CBS catalyst was used to assemble a key cyclobutane adduct in the total synthesis of a natural product. nih.gov

Other Cycloaddition Variants: The reaction of silyl (B83357) enol ethers with α,β-unsaturated esters, catalyzed by Lewis acids or triflic imide, can produce multisubstituted cyclobutanes with high diastereoselectivity. researchgate.net Additionally, the reaction of ketenes with electron-rich alkenes is a known method for forming cyclobutanones. wikipedia.org

Rearrangement-Based Synthetic Routes

Rearrangement reactions offer an alternative and powerful approach to constructing the cyclobutane framework.

Wolff Rearrangement: A notable example is the use of a tandem Wolff rearrangement/asymmetric ketene (B1206846) addition to form a key cyclobutane intermediate. acs.org This strategy has been successfully applied in the synthesis of complex natural products.

Pinacol-Type Rearrangements: Oxidative pinacol (B44631) rearrangements have also been documented as a method for cyclobutane synthesis. acs.org

Ring Contraction: The contraction of larger rings, such as pyrrolidines, can lead to the stereoselective formation of cyclobutanes. acs.org For example, treatment of a substituted pyrrolidine (B122466) with an in-situ generated iodonitrene species can induce a ring contraction to yield a cyclobutane derivative with transfer of stereochemical information. acs.org

Installation and Functionalization of the Carboxylic Acid Moiety

Once the cyclobutane ring is formed, the next critical step is the introduction and subsequent functionalization of the carboxylic acid group.

Direct C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C–H bonds into C–C or C-heteroatom bonds. nih.govnih.govresearchgate.net This strategy can be particularly useful for installing functional groups on a pre-existing cyclobutane core.

Palladium-Catalyzed C–H Arylation: Palladium catalysts, in conjunction with specific ligands, can enable the transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclobutane carboxylic acids. nih.govresearchgate.netsubstack.com This approach can override the typically favored β-C–H functionalization. nih.gov The use of directing groups, such as 8-aminoquinoline, attached to the carboxylic acid can guide the C–H activation to a specific position on the cyclobutane ring. nih.govacs.org

Directing GroupCatalyst SystemCoupling PartnerProductYieldReference
8-aminoquinolinePd(OAc)₂IodobenzeneBis-phenylated cyclobutane97% acs.org
SulfonaPyridone (L3) + L4Pd(OAc)₂Various arenesγ-arylated cyclobutane carboxylic acidsVaries nih.govsubstack.com

Carbonylation and Oxidation Methodologies

Traditional methods involving carbonylation and oxidation remain relevant for the synthesis of carboxylic acids on a cyclobutane scaffold.

Carbonylation: The carbonylation of organic halides or alcohols using carbon monoxide in the presence of a transition metal catalyst is a well-established method for synthesizing carboxylic acids. youtube.com For example, a secondary alkyl bromide on a cyclobutane ring could potentially be carbonylated using a palladium-carbene complex. youtube.com

Oxidation: The oxidation of a primary alcohol or an aldehyde group attached to the cyclobutane ring can yield the corresponding carboxylic acid.

From Dicarboxylic Acids: Cyclobutanecarboxylic acid can be synthesized by the decarboxylation of 1,1-cyclobutanedicarboxylic acid. chemicalbook.comorgsyn.org The dicarboxylic acid itself can be prepared from the hydrolysis of its diethyl ester, which is synthesized via the condensation of diethyl malonate with 1,3-dibromopropane. orgsyn.orgcutm.ac.in

Introduction and Modification of the Acetoxy Group

The final step in the synthesis of this compound is the introduction of the acetoxy group.

From a Hydroxy Precursor: A common strategy involves the synthesis of a hydroxy-substituted cyclobutanecarboxylic acid, followed by acetylation of the hydroxyl group. For example, 3-hydroxycyclobutanecarboxylic acid can be prepared and then treated with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to yield the final product. A diastereoselective synthesis of a cyclobutane hydroxy acid has been reported via a double-alkylation reaction of the dianion of 4-methoxyphenylacetic acid with epichlorohydrin. nih.govacs.org

From a Chloro Precursor: An alternative route involves the synthesis of a chloro-substituted cyclobutanecarboxylic acid. For instance, 3-chlorocyclobutanecarboxylic acid can be prepared via the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid with sulfuryl chloride, followed by decarboxylation. orgsyn.org The chloro group can then potentially be displaced by an acetate (B1210297) nucleophile.

During Cycloaddition: In some cases, the acetoxy group can be incorporated during the cyclobutane ring formation. As mentioned earlier, the photocycloaddition of vinyl acetate to a cyclohexenone introduces an acetoxy-substituted cyclobutane ring directly. cdnsciencepub.com

Acetoxylation Reactions

Acetoxylation, the introduction of an acetoxy group (-OAc), is a key transformation in the synthesis of this compound. This can be achieved through various methods, often involving the conversion of a precursor molecule.

One common strategy involves the functionalization of a pre-existing cyclobutane ring. For instance, the conversion of 3-oxocyclobutanecarboxylic acid to its acetoxy derivative can be a crucial step. orgsyn.org While direct acetoxylation of the cyclobutane ring can be challenging, indirect methods are often employed.

A prevalent approach is the reduction of a ketone to a hydroxyl group, followed by esterification. For example, 3-oxocyclobutanecarboxylic acid can be reduced to 3-hydroxycyclobutanecarboxylic acid. nih.gov This intermediate can then undergo esterification to yield the desired this compound.

Another potential route involves the haloform reaction of a suitable methyl ketone precursor on the cyclobutane ring, followed by nucleophilic substitution with an acetate source. However, the feasibility and efficiency of this method would depend on the specific substrate and reaction conditions.

Esterification Protocols

Esterification is a fundamental reaction for the synthesis of this compound, typically from 3-hydroxycyclobutanecarboxylic acid. The Fischer esterification is a classic and widely used method. masterorganicchemistry.comlibretexts.orgcerritos.edu This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comcerritos.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol on the protonated carbonyl carbon. libretexts.org

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org

Elimination of water to form a protonated ester. libretexts.org

Deprotonation to yield the final ester product. libretexts.org

Alternative esterification methods include the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or employing acyl chlorides or anhydrides.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is crucial, as different isomers can exhibit distinct biological activities. acs.org This requires precise control over the stereochemistry during the synthesis.

The development of catalytic asymmetric methods for synthesizing chiral cyclobutanes is an active area of research. nih.govnih.gov These methods often rely on strategies such as [2+2] cycloaddition reactions, C-H bond functionalization, and transformations of cyclobutenes. nih.gov

Chiral Auxiliaries and Reagents in Diastereoselective Routes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of cyclobutane synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of a specific diastereomer. After the desired stereocenter is established, the auxiliary is removed. wikipedia.org Examples of chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org For instance, a carboxylic acid can be converted to an amide with a chiral amine, like pseudoephedrine, to direct subsequent alkylation reactions. wikipedia.org

Asymmetric Catalysis in Cyclobutane and Functional Group Introduction

Asymmetric catalysis offers a powerful and efficient approach to synthesizing enantiomerically enriched cyclobutanes. researchgate.netchemistryviews.org This involves the use of a chiral catalyst to control the stereoselectivity of a reaction.

Recent advancements include:

Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes, which provides a route to chiral, substituted cyclobutanes. nih.gov

Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition to produce enantioenriched cyclobutane derivatives. chemistryviews.orgnih.gov

Palladium-catalyzed C-H functionalization of cyclobutane carboxylic acids, enabling the introduction of aryl groups with high regioselectivity. nih.govacs.org

These methods provide access to a diverse range of chiral cyclobutane building blocks that can be further elaborated to synthesize specific isomers of this compound.

Resolution Techniques for Enantiomer Separation

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often necessary when a stereoselective synthesis is not available or does not provide sufficient enantiomeric purity.

Enzymatic resolution is a highly effective method that utilizes the stereoselectivity of enzymes. researchgate.netnih.gov For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. researchgate.netnih.gov This allows for the separation of the two enantiomers. For instance, the enzymatic resolution of racemic 3-hydroxycyclobutanecarboxylic acid or its esters can provide access to enantiomerically pure precursors for this compound.

Another approach is diastereomeric salt formation . This involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.

Green Chemistry Principles in Synthesis of Cyclobutane-Carboxylic Acid Derivatives

Applying green chemistry principles to the synthesis of cyclobutane-carboxylic acid derivatives aims to reduce the environmental impact of chemical processes. This includes using less hazardous reagents, reducing waste, and improving energy efficiency.

One approach is the development of catalytic methods that replace stoichiometric reagents. nih.gov Asymmetric catalysis, as discussed earlier, not only provides stereoselectivity but also aligns with green chemistry principles by using small amounts of catalyst to generate large quantities of product.

The use of biocatalysis , such as enzymatic resolutions, is another key aspect of green chemistry. researchgate.netnih.gov Enzymes operate under mild conditions (temperature and pH) and in aqueous media, reducing the need for harsh reagents and organic solvents.

Furthermore, exploring atom-economical reactions , such as [2+2] cycloadditions, is a central tenet of green chemistry. baranlab.orgnih.gov These reactions incorporate all or most of the atoms from the starting materials into the final product, minimizing waste.

The development of synthetic routes that minimize the number of steps and avoid the use of protecting groups also contributes to a greener process. For example, direct C-H functionalization can provide more efficient pathways to functionalized cyclobutanes compared to traditional multi-step sequences. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Acetoxycyclobutanecarboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a hub of chemical reactivity, primarily participating in reactions such as nucleophilic acyl substitution and decarboxylation. rsc.org These transformations allow for the conversion of the carboxylic acid into other valuable functional groups, making it a key starting material in organic synthesis. rsc.org

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. chemistrytalk.orgmasterorganicchemistry.com This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. chemistrytalk.org The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. pressbooks.pub For carboxylic acids themselves, the hydroxyl group is a poor leaving group, often necessitating activation to facilitate the substitution. libretexts.orglibretexts.org

The conversion of carboxylic acids to esters, known as esterification, is a widely utilized transformation. 3-Acetoxycyclobutanecarboxylic acid is expected to undergo esterification under appropriate conditions. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it towards the product, an excess of the alcohol reactant is often used, or the water formed during the reaction is removed. libretexts.orgmasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. libretexts.orgmasterorganicchemistry.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

Reactant 1Reactant 2 (Alcohol)CatalystProduct (Ester)
Carboxylic Acid (R-COOH)R'-OHH₂SO₄Ester (R-COOR')
Ethanoic AcidEthanolH₂SO₄Ethyl ethanoate
Propanoic AcidMethanolHCl (gas)Methyl propanoate

This table illustrates the general Fischer esterification reaction, which is applicable to this compound.

The carboxylic acid functional group of this compound can be converted into an amide. The direct reaction of a carboxylic acid with an amine is generally slow and difficult because the basic amine tends to deprotonate the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglumenlearning.com However, heating this salt above 100°C can drive off water and form the amide. libretexts.orglibretexts.org

A more efficient method for amide formation involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgyoutube.com The coupling agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.orglibretexts.org The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form the amide. youtube.comlibretexts.org This method is widely used in peptide synthesis. libretexts.org

The general mechanism using a coupling agent like DCC involves:

Activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amine on the carbonyl carbon of the intermediate.

Formation of the amide and dicyclohexylurea as a byproduct.

Carboxylic AcidAmineCoupling AgentProduct (Amide)
General Carboxylic AcidR'-NH₂DCCN-Substituted Amide
Ethanoic AcidAmmoniaHeatEthanamide libretexts.org
Benzoic AcidAnilineDCCN-Phenylbenzamide

This table provides examples of amide formation from carboxylic acids, a reaction pathway available to this compound.

This compound can be converted to its corresponding acid halide, a more reactive carboxylic acid derivative. Acid chlorides are commonly synthesized by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com Acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

The reaction with thionyl chloride is particularly effective because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. libretexts.org The mechanism involves the conversion of the carboxylic hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org A chloride ion, generated in the process, then acts as a nucleophile to displace the chlorosulfite group, forming the acid chloride. libretexts.org

Carboxylic AcidReagentProduct (Acid Halide)
General Carboxylic AcidSOCl₂Acid Chloride
Ethanoic AcidSOCl₂Acetyl chloride
Propanoic AcidPBr₃Propanoyl bromide

This table shows common reagents for the synthesis of acid halides from carboxylic acids, a transformation that this compound can undergo.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). youtube.com While simple alkyl carboxylic acids are generally stable to heat, certain structural features can facilitate decarboxylation. The presence of an electron-withdrawing group at the β-position relative to the carboxyl group can promote decarboxylation upon heating. youtube.com

Radical decarboxylation offers a modern and versatile method for converting carboxylic acids into other molecular structures by generating radical intermediates. researchgate.net These reactions can often be performed under mild conditions, for instance, using photoredox catalysis. nih.govorganic-chemistry.org In this process, the carboxylic acid is typically converted into a derivative, such as an N-hydroxyphthalimide (NHPI) ester, which can then undergo single-electron transfer (SET) and subsequent decarboxylation to form an alkyl radical. researchgate.net

For this compound, a radical decarboxylation pathway would lead to the formation of a 3-acetoxycyclobutyl radical. The stability and subsequent reactions of this radical would be of significant interest. Studies on similar strained ring systems, such as 3-aryl-3-carboxylic acid oxetanes, have shown that radicals generated on a four-membered ring are viable intermediates for forming new carbon-carbon bonds. nih.gov The strain in the cyclobutane (B1203170) ring may influence the stability and reactivity of the resulting radical. nih.gov

These radical intermediates can participate in various synthetic transformations, including:

Addition to alkenes: The generated radical can add across a double bond. nih.gov

Atom transfer reactions: The radical can abstract an atom, such as a halogen, from a suitable donor.

Coupling reactions: The radical can couple with another radical or be trapped by a metal catalyst. organic-chemistry.org

Carboxylic Acid DerivativeConditionsIntermediateSubsequent Reaction
N-Hydroxyphthalimide EsterPhotoredox Catalyst, Visible LightAlkyl RadicalAddition to Michael Acceptor nih.gov
Barton EsterAIBN, Bu₃SnHAlkyl RadicalReduction (H-atom abstraction) researchgate.net
Benzoic AcidCu Catalyst, LightAryl RadicalFluorination organic-chemistry.org

This table outlines general strategies for radical decarboxylation, which could be applied to derivatives of this compound.

Reactivity of the Cyclobutane Ring System

Thermal and Photochemical Ring Opening Reactions

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to ring-opening reactions when subjected to thermal or photochemical energy. These reactions are governed by the principles of pericyclic reactions, where the stereochemical outcome is dictated by the conservation of orbital symmetry.

Cheletropic Extrusions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently made or broken to a single atom. wikipedia.org In the context of ring systems, this often involves the extrusion of a small, stable gaseous molecule, a process known as cheletropic elimination. wikipedia.org While direct experimental data on the cheletropic extrusion from this compound is not extensively documented, analogous reactions with other cyclobutane derivatives suggest potential pathways. For instance, the thermal decomposition of cyclobutanones can lead to the extrusion of carbon monoxide. Although this compound lacks a ketone, theoretical pathways involving decarboxylation or loss of other small molecules under specific conditions could be envisioned.

A hypothetical cheletropic extrusion could involve the concerted loss of a molecule like carbon dioxide and acetic anhydride (B1165640), although this would require significant activation energy and specific reaction conditions. The driving force for such a reaction would be the formation of highly stable small molecules and the relief of ring strain.

Electrocyclic Ring Transformations

Electrocyclic reactions are pericyclic processes that involve the conversion of a pi bond to a sigma bond, or the reverse, leading to ring-closing or ring-opening. wikipedia.org The thermal or photochemical ring-opening of a cyclobutane derivative like this compound would first require the formation of a cyclobutene (B1205218) intermediate, typically through the elimination of a substituent.

Once a cyclobutene is formed, its ring-opening is governed by the Woodward-Hoffmann rules. researchgate.net These rules are based on the number of π-electrons involved and the reaction conditions (thermal vs. photochemical).

Thermal Ring-Opening : A cyclobutene, which is a 4π-electron system, undergoes a conrotatory ring-opening when heated. masterorganicchemistry.com In a conrotatory process, the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.com

Photochemical Ring-Opening : Under photochemical conditions (irradiation with UV light), the electrocyclic ring-opening of a cyclobutene follows a disrotatory path. wikipedia.orgmasterorganicchemistry.com In this case, the substituents rotate in opposite directions. wikipedia.orgmasterorganicchemistry.com

The stereochemistry of the resulting acyclic diene is thus directly dependent on the stereochemistry of the starting cyclobutene and the mode of ring-opening. For a substituted cyclobutene derived from this compound, this stereospecificity would be crucial in determining the geometry of the product. Studies on the similar 3-acetylcyclobutene have shown that thermolysis leads to a mixture of E- and Z-dienes, demonstrating the principles of electrocyclic ring-opening. nih.gov

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

π-ElectronsReaction ConditionAllowed Stereochemistry
4n (e.g., 4)ThermalConrotatory
4n (e.g., 4)PhotochemicalDisrotatory
4n + 2 (e.g., 6)ThermalDisrotatory
4n + 2 (e.g., 6)PhotochemicalConrotatory

This table outlines the generalized Woodward-Hoffmann rules for electrocyclic reactions.

Ring Expansion and Rearrangement Reactions

The significant strain energy of the cyclobutane ring provides a strong thermodynamic driving force for ring expansion and rearrangement reactions, which lead to the formation of less-strained five-membered rings like cyclopentane (B165970). chemistrysteps.com These reactions are often initiated by the formation of a carbocation adjacent to the ring. youtube.com

In the case of this compound, treatment with a strong acid could protonate the hydroxyl of the carboxylic acid or the carbonyl of the acetoxy group, followed by the loss of a leaving group to generate a carbocation. A subsequent 1,2-alkyl shift from the ring to the carbocationic center would result in the expansion of the four-membered ring to a five-membered one. masterorganicchemistry.com The stability gained by moving from a cyclobutane to a cyclopentane system is a powerful driver for this transformation. chemistrysteps.com

Various named rearrangement reactions can occur with appropriately substituted cyclobutanes, such as the Pinacol (B44631), Wagner-Meerwein, and Tiffeneau-Demjanov rearrangements. libretexts.org For instance, if the carboxylic acid group were converted to a diazomethane-reactive species, a Tiffeneau-Demjanov rearrangement could be a viable pathway for ring expansion. libretexts.org Similarly, acid-catalyzed rearrangement of a diol derivative could follow a Pinacol-type mechanism. libretexts.org

Table 2: Driving Forces for Cyclobutane Ring Expansion

FactorDescription
Relief of Ring Strain Cyclobutane has significant angle and torsional strain, which is reduced upon expansion to a cyclopentane ring.
Carbocation Stability Rearrangement often proceeds through a more stable carbocation intermediate (e.g., secondary to tertiary).
Thermodynamic Favorability The overall energy of the system is lowered by converting a strained four-membered ring to a more stable five-membered ring.

Transition Metal-Catalyzed Cyclobutane Ring Transformations

Transition metal catalysis offers a versatile toolkit for the functionalization and transformation of strained ring systems. mdpi.com While specific applications to this compound are not widely reported, general methodologies for cyclobutane transformations can be considered.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, could be employed to functionalize the cyclobutane ring if a suitable halide derivative were prepared. mdpi.com More interestingly, transition metals can catalyze unique ring-opening and rearrangement reactions. For example, rhodium and palladium catalysts are known to promote the cleavage of C-C bonds in cyclobutanes.

One potential pathway is the oxidative addition of a C-C bond in the cyclobutane ring to a low-valent transition metal center. This forms a metallacyclopentane intermediate, which can then undergo various transformations, such as reductive elimination or β-hydride elimination, to yield a range of linear or cyclic products. The presence of the acetoxy and carboxylic acid functional groups could influence the reaction by coordinating to the metal center and directing the regioselectivity of the C-C bond cleavage.

Furthermore, reactions like ring-opening cross-metathesis (ROCM), often catalyzed by ruthenium complexes, could potentially use a cyclobutene derivative of this compound to react with an alkene, leading to the formation of a functionalized diene. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 Acetoxycyclobutanecarboxylic Acid and Derivatives

Elucidation of Molecular Connectivity and Constitution

The fundamental constitution of 3-acetoxycyclobutanecarboxylic acid, which details the specific bonding arrangement of each atom, is unequivocally established using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy: The 1D ¹H and ¹³C NMR spectra provide the initial overview of the chemical environment of all hydrogen and carbon atoms, respectively. The presence of a carboxylic acid is confirmed by a characteristic broad singlet in the ¹H NMR spectrum (typically >10 ppm) and a ¹³C signal in the 170-180 ppm range. The acetoxy group is identified by a sharp singlet around 2.0-2.2 ppm for its methyl protons and corresponding ¹³C signals for the methyl and carbonyl carbons. The signals for the cyclobutane (B1203170) ring protons and carbons are typically found in the upfield region of the spectra. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC): To assemble the complete molecular connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the substituent groups to the ring. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the signal from the proton on the carbon bearing the acetoxy group (H3) to the acetoxy carbonyl carbon, and the signal from the proton on the carbon bearing the carboxyl group (H1) to the carboxyl carbon. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures.

Atom Position sortPredicted ¹H Chemical Shift (ppm) sortPredicted ¹³C Chemical Shift (ppm) sort
-COOH~12.0~175
C1-H~3.0 - 3.3~40 - 45
C2-H₂, C4-H₂~2.2 - 2.8~30 - 35
C3-H~4.8 - 5.2~65 - 70
-OCOCH₃~2.1~170
-OCOCH₃~2.1~21

Determination of Relative and Absolute Stereochemistry

With two substituents on the cyclobutane ring, this compound can exist as cis and trans diastereomers. Each of these diastereomers is chiral, existing as a pair of enantiomers.

Relative Stereochemistry (cis vs. trans): The relative orientation of the carboxylic acid and acetoxy groups is determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). This technique detects protons that are close in space.

In the cis isomer , an NOE correlation would be observed between the proton at the C1 position (attached to the carboxyl group) and the proton at the C3 position (attached to the acetoxy group).

In the trans isomer , no such correlation would be observed due to the larger distance between these two protons.

Absolute Stereochemistry (R/S): Determining the absolute configuration at the chiral centers (C1 and C3) requires a chiral-sensitive method. A common strategy involves the use of chiral derivatizing agents. mdpi.com For instance, the corresponding precursor, 3-hydroxycyclobutanecarboxylic acid, can be reacted with a chiral reagent like (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. usm.edu Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute stereochemistry of the original alcohol by observing systematic shifts in the signals of protons near the newly formed chiral center. usm.edu This assignment can then be carried forward to the final acetoxy product.

Conformational Analysis via Spectroscopic Techniques

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is puckered to relieve angle and torsional strain. This puckering leads to distinct conformational isomers. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. illinois.edu

Microwave spectroscopy, a high-resolution gas-phase technique, is a powerful tool for conformational analysis. Studies on the parent cyclobutanecarboxylic acid have shown that the molecule exists as a mixture of conformers, with the equatorial form being more stable. illinois.eduresearchgate.net The orientation of the carboxyl group relative to the ring also contributes to the conformational landscape. For this compound, a similar equilibrium between different puckered conformations is expected. Variable-temperature NMR can also provide insights into the dynamics and relative energies of these conformers in solution, as changes in temperature can shift the equilibrium and affect the averaged NMR signals. researchgate.net The preferred conformation will seek to minimize steric interactions between the two substituent groups.

Application of High-Resolution Mass Spectrometry for Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition, and offers detailed information about the molecule's structure through its fragmentation pattern. miamioh.edu Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact. acs.org

For this compound (C₇H₁₀O₄, Molecular Weight: 158.0579 g/mol ), the following fragmentation pathways are plausible:

Loss of Acetic Acid: A common fragmentation for acetate (B1210297) esters is the neutral loss of acetic acid (CH₃COOH, 60.0211 Da), often through a McLafferty-type rearrangement, leading to a prominent ion.

Loss of the Acetoxy Radical: Cleavage of the C-O bond can result in the loss of the acetoxy radical (•OCOCH₃, 59.0133 Da).

Decarboxylation: Loss of the carboxyl group as CO₂ (44.0 Da) or the •COOH radical (45.0 Da) is a characteristic fragmentation of carboxylic acids. youtube.com

Ring Cleavage: The cyclobutane ring can cleave via a retro-[2+2] cycloaddition mechanism, breaking the ring into two ethylene-based fragments. acs.org The presence of substituents directs the fragmentation, often occurring between the substituted carbons to relieve steric strain. acs.org

Table 2: Plausible HRMS Fragments for this compound

m/z (Exact Mass) sortProposed Fragment Ion sortOrigin sort
158.0579[C₇H₁₀O₄]⁺•Molecular Ion (M⁺•)
113.0503[M - •COOH]⁺Loss of carboxyl radical
98.0368[M - CH₃COOH]⁺•Loss of neutral acetic acid
99.0446[M - •OCOCH₃]⁺Loss of acetoxy radical
69.0340[C₄H₅O]⁺Resulting from ring cleavage and loss of CO₂

Solid-State Structural Characterization (e.g., X-ray Crystallography)

While spectroscopic methods provide invaluable data on connectivity and conformation in the gas or solution phase, single-crystal X-ray crystallography offers the most definitive and precise picture of the molecular structure in the solid state. Although a specific crystal structure for this compound is not publicly available, the technique would provide unambiguous determination of several key parameters.

If a suitable crystal were analyzed, the resulting data would include:

Absolute Stereochemistry: The configuration (cis or trans) and the R/S designation of each chiral center would be definitively established.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Ring Conformation: The exact puckering of the cyclobutane ring, including the dihedral angles and the puckering amplitude, would be quantified.

Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other in the solid state, particularly through hydrogen bonding involving the carboxylic acid groups, which often form dimeric structures. researchgate.net

Table 3: Hypothetical X-ray Crystallography Data Parameters This table represents the type of data that would be obtained from an X-ray diffraction experiment.

Parameter sortInformation Provided sort
Crystal System & Space GroupSymmetry of the crystal lattice (e.g., Monoclinic, P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions of the basic repeating unit of the crystal
Bond Lengths (Å)e.g., C-C, C-O, C=O distances
Bond Angles (°)e.g., O-C-C, C-C-C angles
Torsion (Dihedral) Angles (°)Defines the puckering of the ring and orientation of substituents
Hydrogen Bond Geometry (Å, °)Distances and angles of intermolecular O-H···O bonds

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and the nature of molecular orbitals are fundamental to a molecule's chemical character.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For derivatives of cyclobutane (B1203170), DFT calculations have been instrumental in understanding reaction mechanisms and stereoselectivity. nih.govacs.orgacs.orgresearchgate.net For instance, DFT studies on the stereoselective synthesis of cyclobutanes from pyrrolidines have successfully unveiled the reaction mechanism, identifying the rate-determining step and explaining the observed stereospecificity. nih.govacs.org In these studies, the formation of a 1,4-biradical intermediate is a key finding, with the stereoretentive nature of the product being attributed to the barrierless collapse of this intermediate. nih.govacs.org

Similarly, in the study of hydride reductions of 3-substituted cyclobutanones, DFT calculations, combined with noncovalent interaction analysis, have revealed that torsional strain is a primary factor governing the stereoselectivity of the reaction. acs.org These computational models accurately predict the preference for the cis alcohol product, demonstrating the predictive power of DFT in this class of compounds. acs.org Such approaches could be applied to 3-Acetoxycyclobutanecarboxylic acid to predict its electron density distribution, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting molecular properties. While specific ab initio studies on this compound are absent from the literature, the principles are broadly applicable. For related cyclobutane systems, ab initio methods could be employed to accurately calculate properties such as geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical data. These methods would be particularly useful in corroborating findings from DFT and providing a more detailed picture of the molecule's electronic landscape.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Understanding how a molecule transforms during a chemical reaction is a central theme in chemistry. Computational methods are key to mapping these reaction pathways.

The inherent ring strain in cyclobutane (approximately 26 kcal/mol) is a significant driving force for various chemical transformations. masterorganicchemistry.com Computational studies have been pivotal in mapping the energy profiles of reactions involving cyclobutane rings, including ring-opening reactions. researchgate.netrsc.org For example, DFT calculations have been used to investigate the lactonization of cyclobutane carboxylic acid, elucidating the role of dual ligands in facilitating the activation of the C(sp³)–C(sp³) bond. researchgate.net

These studies often involve locating transition state structures and calculating their energies to determine the activation barriers of different reaction pathways. For this compound, computational modeling could predict the energy profiles for reactions such as hydrolysis of the ester, decarboxylation, or ring-opening under various conditions. This would provide valuable information on the feasibility and kinetics of potential synthetic transformations.

The stereochemical outcome of reactions involving chiral centers is of paramount importance in organic synthesis. Computational modeling has proven to be a powerful tool for predicting and rationalizing stereoselectivity in reactions of cyclobutane derivatives. acs.orgnih.govresearchgate.net As seen in the hydride reduction of 3-substituted cyclobutanones, computational analysis can identify the subtle non-covalent interactions that favor one stereoisomeric product over another. acs.org

For this compound, which can exist as cis and trans isomers, computational modeling could be used to predict the stereochemical course of its reactions. For instance, in a reduction of the carboxylic acid group or a nucleophilic attack on the ester, computational analysis of the transition state energies for attack from different faces of the cyclobutane ring could predict the major stereoisomer formed.

Conformational Landscape Analysis and Energetics

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and physical properties. Cyclobutane itself is not planar but exists in a puckered conformation to relieve some torsional strain. masterorganicchemistry.com The presence of substituents further complicates the conformational landscape.

For this compound, the cis and trans isomers will each have a set of possible conformations due to the puckering of the cyclobutane ring and rotation around the single bonds of the substituent groups. A computational conformational analysis would involve systematically exploring these different arrangements and calculating their relative energies. This would identify the most stable (lowest energy) conformations for both the cis and trans isomers. Understanding the preferred conformations is crucial as it dictates the spatial orientation of the reactive functional groups and therefore influences the molecule's chemical behavior. For example, the relative orientation of the carboxylic acid and acetoxy groups could influence intramolecular interactions and reactivity.

IsomerPredicted Stable ConformationKey Dihedral Angles (Predicted)Relative Energy (Predicted)
cis-3-Acetoxycyclobutanecarboxylic acidPuckered ring with substituents in pseudo-equatorial positionsC1-C2-C3-C4, O-C-C-OLower
trans-3-Acetoxycyclobutanecarboxylic acidPuckered ring with one substituent pseudo-axial and one pseudo-equatorialC1-C2-C3-C4, O-C-C-OHigher

Computational Design of Novel Synthetic Transformations for Cyclobutane Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing and understanding novel synthetic transformations involving cyclobutane derivatives. These theoretical studies provide deep insights into reaction mechanisms, stereoselectivity, and the influence of substituents, guiding the development of efficient and selective synthetic methods. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles and methodologies can be understood from studies on closely related substituted cyclobutane systems.

Research in this area often focuses on elucidating the factors that control the stereochemical outcome of reactions on the cyclobutane ring. For instance, a combined experimental and computational approach has been effectively used to study the stereoselective reduction of 3-substituted cyclobutanones to their corresponding cyclobutanols. acs.org This work is highly relevant as it directly addresses the stereochemistry at the C-3 position of the cyclobutane ring.

Detailed Research Findings:

A key area of investigation has been the hydride reduction of 3-substituted cyclobutanones, which consistently yields cis-alcohols with high selectivity (often exceeding 90%). acs.org Computational studies have been crucial in explaining this experimental observation. DFT calculations and noncovalent interaction analysis have shown that torsional strain is a primary factor favoring the anti-facial approach of the hydride reagent, which is in line with the Felkin-Anht model. acs.org In cases where a bulky substituent like a benzyloxy group is present at the C-3 position, repulsive electrostatic interactions further disfavor a syn-facial attack, thus enhancing the high selectivity for the cis isomer. acs.org The predictive power of these computational models is demonstrated by the good agreement between calculated and experimentally determined cis/trans product ratios. acs.org

The conformational preference of the cyclobutane ring itself is a fundamental aspect that influences its reactivity. Theoretical studies on cyclobutanecarboxylic acid, the parent compound of the title molecule, have been conducted to understand its structural dynamics. researchgate.net Potential energy surface scans have revealed the existence of multiple stable conformers, providing insights into the molecule's behavior in different environments. researchgate.net Such foundational knowledge is critical for designing reactions where the conformation of the starting material can dictate the stereochemical outcome.

Furthermore, computational methods are being employed to design entirely new synthetic strategies. One such innovative approach is the transannular C–H functionalization of cycloalkane carboxylic acids, including cyclobutane derivatives. nih.gov This method allows for the direct arylation of the γ-C–H bond, a transformation that is challenging to achieve with traditional synthetic methods. DFT can be used to model the transition states and intermediates in such palladium-catalyzed reactions, helping to optimize ligand and reaction conditions for improved yield and selectivity. nih.gov

The table below summarizes key findings from computational studies on the stereoselective reduction of 3-substituted cyclobutanones, which serves as a model for understanding reactions involving 3-substituted cyclobutane systems.

Table 1: Computational and Experimental Data for the Hydride Reduction of 3-Substituted Cyclobutanones acs.org
Substituent at C-3Reducing AgentSolventTemperature (°C)Experimental cis:trans RatioComputed cis:trans Ratio
-OBnNaBH4MeOH-78>99:199:1
-OBnNaBH4MeOH2598:298:2
-PhNaBH4MeOH-7896:495:5
-PhLiAlH4THF-7894:693:7

These computational insights are pivotal for the rational design of synthetic routes to complex, polysubstituted cyclobutanes. By predicting the outcomes of reactions and providing a detailed understanding of the underlying mechanistic pathways, theoretical chemistry accelerates the discovery of novel and efficient synthetic transformations for this important class of molecules.

3 Acetoxycyclobutanecarboxylic Acid As a Key Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Molecules

3-Acetoxycyclobutanecarboxylic acid has emerged as a valuable and versatile building block in synthetic organic chemistry. Its strained four-membered ring and orthogonal functional groups—a reactive carboxylic acid and a readily cleavable acetate (B1210297)—provide a unique platform for the strategic construction of intricate molecular architectures.

Precursor to Other Functionalized Cyclobutane (B1203170) Systems

The inherent reactivity of the acetate and carboxylic acid moieties in this compound allows for its facile conversion into a variety of other functionalized cyclobutane derivatives. The carboxylic acid can undergo standard transformations, such as reduction to an alcohol, conversion to an amide, or esterification, to introduce diverse functional handles.

Simultaneously or sequentially, the acetate group can be hydrolyzed to reveal a hydroxyl group. This hydroxyl group can then be further functionalized through oxidation to a ketone, conversion to a leaving group for nucleophilic substitution, or etherification. This dual functionality enables a programmed and regioselective introduction of different substituents onto the cyclobutane core, making it a key precursor for a wide array of substituted cyclobutane systems. The ability to control the stereochemistry at the C1 and C3 positions adds another layer of synthetic utility. nih.gov

Integration into Polycyclic Frameworks

The compact and rigid nature of the cyclobutane ring makes this compound an attractive starting material for the synthesis of polycyclic and bicyclic frameworks. The functional groups on the cyclobutane ring can serve as handles to annulate other ring systems. For instance, the carboxylic acid can be used to form a lactone with a hydroxyl group on a side chain, or it can participate in intramolecular Friedel-Crafts reactions to fuse an aromatic ring onto the cyclobutane core.

Furthermore, the strained nature of the cyclobutane ring can be exploited in ring-expansion or rearrangement reactions to access larger, more complex polycyclic systems. nih.gov Methodologies such as intramolecular [2+2] photocycloaddition reactions, while not directly starting from this compound, exemplify how cyclobutane-containing intermediates can be pivotal in the construction of intricate polycyclic natural products and other complex molecules. acs.orgacs.org The principles of these transformations can be applied to derivatives of this compound to forge novel polycyclic structures.

Scaffold for the Generation of Diverse Organic Frameworks

The unique three-dimensional structure and chemical reactivity of this compound make it an ideal scaffold for generating diverse organic frameworks, particularly for applications in medicinal chemistry and materials science. nih.govlifechemicals.com

Synthesis of Analogues with Modified Ring Systems

While the cyclobutane core is a key feature, it can also serve as a template for the synthesis of analogues with modified ring systems. Ring-opening reactions of cyclobutane derivatives can lead to the formation of functionalized acyclic molecules with precise stereochemistry. Conversely, ring-expansion reactions, often driven by the relief of ring strain, can be employed to convert the cyclobutane scaffold into cyclopentane (B165970), cyclohexane, or heterocyclic systems. For example, the Baeyer-Villiger oxidation of a cyclobutanone (B123998) derived from this compound could yield a γ-lactone, a common motif in natural products.

Derivatization for Library Synthesis

The bifunctional nature of this compound is highly amenable to the principles of combinatorial chemistry and library synthesis. nih.gov The carboxylic acid and the latent hydroxyl group (protected as an acetate) can be independently and sequentially modified with a wide range of building blocks. This allows for the rapid generation of a large and diverse collection of molecules based on the central cyclobutane scaffold. Such libraries are valuable tools in the discovery of new molecules with specific properties. The robust nature of the cyclobutane ring ensures that the core structure is maintained throughout the various derivatization reactions. calstate.edu

Role in the Synthesis of Specific Chemical Entities

A practical application of this compound as a key intermediate is demonstrated in the synthesis of substituted pyrazolone (B3327878) compounds. In a patented synthetic route, this compound is reacted with a substituted pyrazolone precursor in dimethylformamide (DMF). nih.govgoogle.com The reaction, conducted at an elevated temperature, results in the formation of a new carbon-nitrogen bond, coupling the cyclobutane moiety to the pyrazolone ring.

The synthesis of the starting material, this compound, is also described, involving the acetylation of 3-hydroxycyclobutanecarboxylic acid using acetyl chloride in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This multi-step process highlights the utility of this compound as a readily accessible and reactive building block for the construction of more complex heterocyclic compounds.

Reactant 1 Reactant 2 Solvent Conditions Product Reference
This compoundSubstituted pyrazoloneDMF120 °C, 5 hoursSubstituted pyrazolone derivative nih.govgoogle.com
3-Hydroxycyclobutanecarboxylic acidAcetyl chlorideDCM45 °C, 4 hoursThis compound

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of multi-substituted cyclobutanes remains a challenge due to the inherent ring strain and the potential for complex stereoisomeric mixtures. nih.gov Current synthetic strategies often involve multi-step sequences, which can be inefficient and low-yielding. Future research will likely focus on the development of more direct and atom-economical routes to 3-acetoxycyclobutanecarboxylic acid and its analogues.

One promising avenue is the exploration of catalytic [2+2] cycloaddition reactions. While historically challenging, modern catalyst design offers the potential for high regio- and stereoselectivity. Additionally, methods starting from more readily available precursors, such as the functionalization of 3-oxocyclobutanecarboxylic acid, could provide more efficient pathways. google.comgoogle.com A key area of development will be the diastereoselective synthesis to control the relative stereochemistry of the acetate (B1210297) and carboxylic acid groups, which is crucial for its application in areas like medicinal chemistry where specific three-dimensional arrangements are often required for biological activity. nih.gov

Starting MaterialPotential Synthetic TransformationKey Advantages
3-Oxocyclobutanecarboxylic acidStereoselective reduction and subsequent acetylationAccess to specific stereoisomers
Cyclobutene (B1205218) derivativesDihydroxylation followed by selective acetylation and oxidationPotential for high functional group tolerance
Malonate derivatives and 1,3-dihalopropanesCyclization and subsequent functional group manipulationBuilds the cyclobutane (B1203170) core

Advanced Mechanistic Investigations of Strained Ring Systems

The reactivity of cyclobutane derivatives is intrinsically linked to the relief of ring strain. researchgate.net A deeper understanding of the mechanistic pathways governing the reactions of this compound is crucial for predicting its behavior and designing new applications. Advanced computational modeling and experimental techniques can provide detailed insights into transition states and reaction intermediates.

Future investigations may focus on the interplay between the electronic effects of the acetoxy and carboxylic acid substituents and the inherent strain of the cyclobutane ring. For instance, studying the kinetics and thermodynamics of ring-opening reactions under various conditions (thermal, photochemical, or catalytic) can reveal novel reactive pathways. researchgate.net Understanding these fundamental principles will enable the rational design of reactions that selectively functionalize the ring or utilize its strain in a controlled manner for complex molecule synthesis.

Exploration of Unconventional Reactivity Pathways

The strained nature of the cyclobutane ring in this compound opens the door to unconventional reactivity not typically observed in larger, more stable ring systems. Future research is expected to explore these unique reaction pathways. For example, transition metal-catalyzed cross-coupling reactions at the C-H bonds of the cyclobutane ring could provide a direct method for further functionalization.

Furthermore, the strategic placement of the acetoxy and carboxylic acid groups may enable novel intramolecular reactions, such as lactonization or fragmentation pathways, leading to the formation of other complex carbocyclic or heterocyclic scaffolds. The exploration of these pathways could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures with potential applications in materials science and drug discovery. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic syntheses from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reaction control. nih.gov Future efforts in the synthesis of this compound and its derivatives will likely involve the development of continuous flow methodologies. Flow chemistry can be particularly advantageous for handling reactive intermediates and for optimizing reaction conditions with high precision. nih.gov

Moreover, the integration of flow chemistry with automated synthesis platforms, including robotic systems and real-time reaction analysis, can accelerate the discovery and optimization of new reactions and synthetic routes. nih.govbeilstein-journals.org This high-throughput approach would enable the rapid generation of a library of substituted cyclobutane derivatives for screening in various applications, significantly speeding up the research and development process. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-acetoxycyclobutanecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of cyclobutanecarboxylic acid derivatives. For example, acetylation of 3-hydroxycyclobutanecarboxylic acid using acetic anhydride under controlled acidic or basic conditions. Reaction parameters such as temperature (optimized at 40–60°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., DMAP or H₂SO₄) critically affect yield and purity. Researchers should monitor reaction progress via TLC or HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients). Contamination by unreacted starting materials or side products (e.g., over-acetylated derivatives) must be addressed through iterative optimization .

Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1H^1H-NMR to confirm the acetate group (singlet at δ 2.0–2.1 ppm for CH₃) and cyclobutane ring protons (complex splitting due to ring strain). 13C^{13}C-NMR should show the carbonyl carbons (ester at ~170 ppm, carboxylic acid at ~175 ppm).
  • IR : Key peaks include C=O stretches (ester: ~1740 cm⁻¹; carboxylic acid: ~1700 cm⁻¹ if protonated).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns (e.g., loss of acetoxy group).
    Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by preparing aqueous solutions buffered at pH 2, 7, and 10. Incubate samples at 25°C, 40°C, and 60°C, and analyze degradation kinetics via HPLC at intervals (0, 1, 7, 30 days). Monitor for hydrolysis of the acetoxy group (yielding 3-hydroxycyclobutanecarboxylic acid) or decarboxylation. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies and frontier molecular orbitals (HOMO-LUMO gaps). For example, assess the compound’s dienophile potential in Diels-Alder reactions by analyzing electron-deficient regions. Compare activation barriers for [2+2] vs. [4+2] cycloadditions. Validate predictions experimentally using differential scanning calorimetry (DSC) to detect exothermic reactivity or X-ray crystallography to confirm adduct geometries .

Q. What strategies resolve discrepancies in reported thermodynamic stability data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of existing data to identify variables causing contradictions (e.g., solvent effects, measurement techniques). Reproduce key studies under standardized conditions (e.g., same solvent, purity thresholds). Use calorimetry (DSC/TGA) and van’t Hoff analysis to measure ΔH and ΔS independently. Apply multivariate regression to isolate confounding factors (e.g., impurities, moisture content) .

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (KiK_i) and mode (competitive/non-competitive). Use X-ray crystallography or cryo-EM to resolve enzyme-ligand structures, focusing on interactions between the acetoxy group and active-site residues. Validate findings with site-directed mutagenesis (e.g., replacing catalytic serine with alanine) .

Safety and Best Practices

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations. Avoid mouth-to-mouth resuscitation if inhaled—use a bag-valve mask .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Data Presentation and Reporting

Q. How should researchers structure reports to comply with qualitative research standards when publishing studies on this compound?

  • Methodological Answer : Follow the SRQR (Standards for Reporting Qualitative Research) framework:

  • Abstract : Include background, purpose, methods (synthesis/analysis techniques), key findings (e.g., reaction yields, stability data), and implications (e.g., applications in medicinal chemistry).
  • Methods Section : Detail experimental conditions (solvents, catalysts), instrumentation (NMR parameters, HPLC gradients), and statistical analyses (error margins, p-values).
  • Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR + IR + HRMS) and reference standard spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.